![molecular formula C7H9N3 B1419514 2-Cyclopropylpyrimidin-4-amine CAS No. 265324-26-3](/img/structure/B1419514.png)
2-Cyclopropylpyrimidin-4-amine
Overview
Description
2-Cyclopropylpyrimidin-4-amine is a heterocyclic organic compound . It is a versatile chemical compound used in scientific research. Its unique properties make it valuable for investigating novel drug targets and designing therapeutic interventions.
Synthesis Analysis
The synthesis of 2-Cyclopropylpyrimidin-4-amine can be achieved via several methods, including coupling reactions of pyrimidine derivatives with amines or by the reaction of chloroalkylpyrimidines with ammonia .Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyrimidin-4-amine is C7H9N3 . The InChI code is 1S/C7H8ClN3/c8-5-3-6 (9)11-7 (10-5)4-1-2-4/h3-4H,1-2H2, (H2,9,10,11) and the InChI key is WBQKIWSXIDSZQE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Cyclopropylpyrimidin-4-amine is a white to off-white solid . The compound has a molecular weight of 169.61 g/mol . It is sparingly soluble in water .Scientific Research Applications
Antifungal Applications
“2-Cyclopropylpyrimidin-4-amine” has shown promising results in antifungal research. Synthesized derivatives of this compound have been tested against various phytopathogenic fungi, demonstrating fungicidal activities that, in some cases, surpass those of control fungicides . This suggests potential for developing new antifungal agents that could be more effective than current options.
Antiviral Research
The compound’s structure has been explored for its antiviral properties. While specific studies on “2-Cyclopropylpyrimidin-4-amine” are not detailed in the search results, related pyrimidine derivatives have been noted for their antiviral activities, indicating that this compound may also hold potential in this area.
Cancer Treatment Studies
Research into pyrimidine derivatives has included investigations into their anticancer activities. Given the biological significance of pyrimidine structures in various drugs, “2-Cyclopropylpyrimidin-4-amine” could be a candidate for developing new oncology treatments.
Agricultural Chemical Development
Pyrimidine derivatives have been utilized in agriculture as fungicides. The efficacy of “2-Cyclopropylpyrimidin-4-amine” in controlling phytopathogenic fungi suggests it could contribute to the development of new agricultural chemicals, potentially offering an alternative to existing fungicides .
Drug Development
The compound’s potential antifungal and anticancer properties make it a candidate for drug development. Its molecular structure could be modified to enhance its efficacy and reduce side effects, leading to the creation of new pharmaceuticals.
Safety and Hazards
The safety information for 2-Cyclopropylpyrimidin-4-amine includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-cyclopropylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUUNXSYGPXQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663887 | |
Record name | 2-Cyclopropylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpyrimidin-4-amine | |
CAS RN |
265324-26-3 | |
Record name | 2-Cyclopropylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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